O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate
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Overview
Description
O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate is a compound that belongs to the class of carbamates and thiocarbamates. These compounds are known for their diverse applications, particularly in the field of enzyme inhibition. This specific compound has been studied for its potential as an acetylcholinesterase inhibitor, which makes it relevant in the context of neurodegenerative diseases like Alzheimer’s .
Preparation Methods
The synthesis of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of 4-ethoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with dimethylcarbamothioyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Scientific Research Applications
O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate has been extensively studied for its potential as an acetylcholinesterase inhibitor. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s. Additionally, its ability to inhibit butyrylcholinesterase has been noted, which could have implications in various biochemical pathways . The compound’s mild cytotoxicity and satisfactory selectivity indexes qualify it for further optimization in drug development .
Mechanism of Action
The mechanism of action of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate involves the inhibition of acetylcholinesterase and butyrylcholinesterase. It acts as a non-covalent inhibitor, interacting with the peripheral anionic sites of these enzymes. This interaction prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar compounds include other N,N-disubstituted carbamates and thiocarbamates. For instance:
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate: This compound has been identified as a potent acetylcholinesterase inhibitor with an IC50 value of 38.98 µM.
2-(phenylcarbamoyl)phenyl diphenylcarbamate: Known for its low IC50 value for butyrylcholinesterase (1.60 µM). The uniqueness of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate lies in its specific structural features that confer selective inhibition properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
O-[4-[(4-ethoxyphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H20N2O3S/c1-4-22-15-11-7-14(8-12-15)19-17(21)13-5-9-16(10-6-13)23-18(24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21) |
InChI Key |
ZVDCZWMAZOOZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(C)C |
Origin of Product |
United States |
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